REACTION_SMILES
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[P:19]([Cl:20])([Cl:21])([Cl:22])=[O:23].[c:1]1(-[c:7]2[n:8][cH:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:11]([OH:13])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][cH:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:11]([Cl:21])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(-c2ccccc2)nc1O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(-c2ccccc2)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |